Austdiol

Catalog No.
S601350
CAS No.
53043-28-0
M.F
C12H12O5
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Austdiol

CAS Number

53043-28-0

Product Name

Austdiol

IUPAC Name

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C12H12O5/c1-6-3-7-8(4-13)10(14)12(2,16)11(15)9(7)5-17-6/h3-5,11,15-16H,1-2H3/t11-,12-/m0/s1

InChI Key

QVMUHZHZYCDMAI-RYUDHWBXSA-N

SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O

Synonyms

austadiol

Canonical SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O

Isomeric SMILES

CC1=CC2=C(C(=O)[C@]([C@H](C2=CO1)O)(C)O)C=O

Austdiol is a naturally occurring compound classified as an azaphilone, a type of polyketide characterized by a unique structure that includes both aromatic and aliphatic components. Its molecular formula is C12H12O5C_{12}H_{12}O_5, and it has been isolated from various fungal species, notably from the endophytic fungus Mycoleptodiscus indicus and Penicillium viridicatum . Austdiol typically appears as a yellow powder, and its structure includes a bicyclic system that contributes to its biological activity .

Austdiol disrupts cellular function by inducing cell cycle arrest in the G2/M phase. This phase is crucial for cell division, and Austdiol's interference prevents proper progression, leading to cell death []. Additionally, Austdiol has been shown to cause DNA breaks and increase the frequency of micronuclei formation, indicating its mutagenic and potentially carcinogenic properties [].

Austdiol is a toxic compound with detrimental effects on living organisms. Here are some key safety concerns:

  • Cytotoxicity: Austdiol can induce cell death, as evidenced by studies using the CHO-K1 cell line [].
  • Genotoxicity: Austdiol causes DNA damage and increases the risk of mutations [].
  • Carcinogenicity: Austdiol's mutagenic properties suggest a potential link to cancer development, although further research is needed to confirm this [].
, which can modify its structure and enhance its properties. Notable reactions include:

  • Oxidation: Austdiol can be oxidized to form various derivatives, expanding its chemical space and potential applications .
  • Bromination: A specific reaction involves the bromination of austdiol, leading to the formation of 7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-2-benzopyran-6-one through subsequent hydrogenation over platinum in acetic acid .
  • Condensation: Austdiol can undergo condensation reactions, forming dimers or other complex structures, which have been observed in related compounds .

Austdiol exhibits significant biological activity. It has been reported to possess:

  • Antimicrobial Properties: Austdiol shows activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating its potential as a therapeutic agent .
  • Cytotoxic Effects: Studies have demonstrated that austdiol and its derivatives can inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer treatment .
  • Anti-inflammatory Activity: Research indicates that austdiol may reduce nitric oxide production in activated macrophages, pointing towards anti-inflammatory properties .

The synthesis of austdiol can be achieved through several methods:

  • Natural Extraction: Austdiol is primarily obtained from fungal sources through extraction techniques involving solvent fractionation and chromatography .
  • Semi-synthesis: A semi-synthetic approach has been developed to create analogues of austdiol by modifying its structure through oxidation, reduction, or other chemical transformations .
  • Total Synthesis: Although less common, total synthesis strategies have been explored to construct austdiol from simpler precursors using multi-step organic synthesis techniques .

Austdiol has several applications across various fields:

  • Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, austdiol is being investigated for potential use in developing new antibiotics and anticancer drugs .
  • Agriculture: Its bioactivity against pathogens suggests potential applications as a natural pesticide or fungicide .
  • Biotechnology: Austdiol's unique structural features make it a candidate for further research in biotechnological applications, including the development of biosensors or bioactive materials .

Austdiol belongs to a broader class of azaphilones. Here are some similar compounds along with comparisons highlighting austdiol's uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Mycoleptone AAzaphilone dimerAntimicrobialDerived from two austdiol units
CitrininAzaphiloneCytotoxicityExhibits strong antifungal activity
Deflectin-type azaphilonesAzaphilone derivativesAnti-inflammatoryDiverse structural variations
BulgarialactonesAzaphilone derivativesAntioxidantUnique lactone ring structure
ChaetoviridinsAzaphilone derivativesAntimicrobialComplex multi-ring structures

Austdiol is particularly unique due to its specific structural characteristics and the range of biological activities it exhibits compared to other azaphilones. Its ability to undergo diverse chemical transformations also sets it apart as a versatile compound for further research and application development .

XLogP3

-1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

53043-28-0

Wikipedia

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde

Dates

Modify: 2024-04-14
Vleggaar, R; Steyn, P S; Nagel, D W; Constitution and absolute configuration of austdiol, the main toxic metabolite from Aspergillus ustus, Journal of the Chemical Society, Perkin Transactions 1, 1, 45-49. DOI:10.1039/p19740000045 PMID:4856117

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